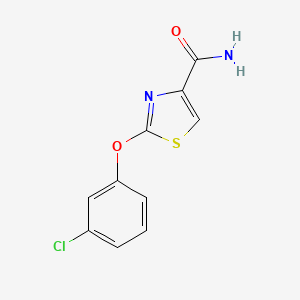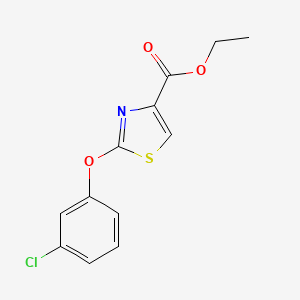
2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid; 95%
Übersicht
Beschreibung
The compound “2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. Attached to this ring at the 2-position is a phenoxy group, which is an oxygen linked to a phenyl ring. This phenyl ring is substituted at the 3-position with a chlorine atom. The compound also contains a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simple precursors. The exact method would depend on the specific reactions used to form the thiazole ring, introduce the chloro substituent, and attach the phenoxy and carboxylic acid groups. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the phenoxy group, and the carboxylic acid group. The chlorine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule, potentially affecting its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of this group, such as esterification or amide formation. The chlorine atom might be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could allow for hydrogen bonding, which might affect the compound’s solubility in different solvents .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3S/c11-6-2-1-3-7(4-6)15-10-12-8(5-16-10)9(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLPXILTRITCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)










![3-Methoxymethyl-5-methyl-[1,2,4]oxadiazole](/img/structure/B6331015.png)
